ethyl 2-({[4-(methylthio)phenyl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Overview
Description
Ethyl 2-({[4-(methylthio)phenyl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H21NO4S3 and its molecular weight is 411.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.06327167 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis of derivatives and analogs of benzothiophene compounds, like the creation of Schiff bases and the exploration of their antimicrobial and anti-inflammatory activities, highlights the utility of these compounds in medicinal chemistry. For instance, Narayana et al. (2006) discuss converting ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate into Schiff bases, showcasing the compound's flexibility in synthesis and potential biological applications (Narayana et al., 2006).
The Gewald reaction, a method to synthesize substituted thiophenes, is a pivotal technique in constructing benzothiophene derivatives. This approach underscores the importance of such compounds in synthesizing heterocyclic structures, which are prevalent in many pharmaceuticals and agrochemicals. Abu‐Hashem et al. (2011) provide an example of this synthetic utility, demonstrating the preparation of bifunctional thiophene derivatives with promising antimicrobial activities (Abu‐Hashem et al., 2011).
Catalysis and Novel Reactions
- The use of specialized catalysts for the synthesis of benzothiophene derivatives illustrates the ongoing development of more efficient and selective chemical processes. For example, Safaei‐Ghomi et al. (2017) discuss using a novel catalyst in the synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates, highlighting the role of catalysts in enhancing reaction conditions and product yields (Safaei‐Ghomi et al., 2017).
Biological and Pharmacological Activities
- The structural motif of benzothiophene and its derivatives has been explored for various biological and pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This exploration is crucial in drug discovery and development, where novel compounds are continually being sought for their therapeutic potential. Mohareb et al. (2016) synthesized a series of thiophene and benzothiophene derivatives, evaluating them as anticancer agents, thus demonstrating the potential of these compounds in the development of new treatments (Mohareb et al., 2016).
Properties
IUPAC Name |
ethyl 2-[(4-methylsulfanylphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S3/c1-3-23-18(20)16-14-6-4-5-7-15(14)25-17(16)19-26(21,22)13-10-8-12(24-2)9-11-13/h8-11,19H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPRXTQBFGCOAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NS(=O)(=O)C3=CC=C(C=C3)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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